1-(2,3-dimethyl-1H-indol-1-yl)-3-[(4-methylphenyl)amino]propan-2-ol
Description
1-(2,3-Dimethyl-1H-indol-1-yl)-3-[(4-methylphenyl)amino]propan-2-ol is a synthetic indole derivative characterized by a 2,3-dimethylindole core linked to a 4-methylphenylamino group via a propan-2-ol backbone.
Properties
IUPAC Name |
1-(2,3-dimethylindol-1-yl)-3-(4-methylanilino)propan-2-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O/c1-14-8-10-17(11-9-14)21-12-18(23)13-22-16(3)15(2)19-6-4-5-7-20(19)22/h4-11,18,21,23H,12-13H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRHISOPADIYMBV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NCC(CN2C(=C(C3=CC=CC=C32)C)C)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,3-dimethyl-1H-indol-1-yl)-3-[(4-methylphenyl)amino]propan-2-ol typically involves the following steps:
Formation of the Indole Core: The indole core can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions.
Alkylation: The indole core is then alkylated with a suitable alkyl halide to introduce the 2,3-dimethyl groups.
Amination: The alkylated indole is reacted with 4-methylphenylamine to form the desired product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to achieve high yields and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(2,3-dimethyl-1H-indol-1-yl)-3-[(4-methylphenyl)amino]propan-2-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound to its corresponding alcohols or amines.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents such as halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) are used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Studying its interactions with biological targets and potential as a bioactive compound.
Medicine: Investigating its potential therapeutic effects and mechanisms of action.
Industry: Exploring its use in the development of new materials or chemical processes.
Mechanism of Action
The mechanism of action of 1-(2,3-dimethyl-1H-indol-1-yl)-3-[(4-methylphenyl)amino]propan-2-ol would involve its interaction with specific molecular targets, such as enzymes or receptors. This interaction can modulate various biological pathways, leading to its observed effects. Detailed studies would be required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Comparison with Similar Compounds
Below is a detailed analysis:
Table 1: Structural and Functional Comparison of Key Analogs
Key Findings from Comparisons
Morpholine and triazole substituents (as in ) introduce heterocyclic motifs that enhance metabolic stability or target specificity (e.g., antifungal CYP51 binding).
Biological Activity Trends: Antifungal Activity: Compound 11k () demonstrates that triazole and dichlorophenyl groups are critical for CYP51 inhibition, a mechanism absent in the target compound due to its simpler substituents . Cardiovascular Potential: Structural similarities to indole-based antiarrhythmics () suggest the target compound may interact with adrenoceptors, though its methylphenyl group could alter affinity compared to methoxy-substituted analogs .
Synthetic Considerations :
- Bulky substituents (e.g., 2,4-dichlorophenyl in ) reduce synthetic yields (15% for 11k), whereas the target compound’s simpler structure may allow more efficient synthesis .
Biological Activity
1-(2,3-Dimethyl-1H-indol-1-yl)-3-[(4-methylphenyl)amino]propan-2-ol is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound has the following molecular formula: C19H24N2O. Its structure features an indole ring system and a propanolamine moiety, which are significant for its biological activity.
Antimicrobial Activity
Research indicates that compounds with similar indole structures exhibit substantial antimicrobial properties. For instance, derivatives of indole have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values for related alkaloids range from 0.0039 to 0.025 mg/mL, demonstrating potent antibacterial effects .
| Compound | MIC (mg/mL) | Bacterial Strain |
|---|---|---|
| Indole Derivative | 0.0039 - 0.025 | S. aureus, E. coli |
| This compound | TBD | TBD |
Neuropharmacological Effects
The compound's structural similarity to known psychoactive substances suggests potential interactions with neurotransmitter systems. Specifically, it may modulate norepinephrine (NE) and serotonin (5-HT) pathways, which are crucial for treating mood disorders and vasomotor symptoms .
The proposed mechanism involves the inhibition of monoamine reuptake, enhancing the availability of neurotransmitters in the synaptic cleft. This action is pivotal in managing conditions such as depression and anxiety.
Case Studies
Several studies have investigated the biological activity of related compounds:
- Antimicrobial Efficacy : A study tested various indole derivatives against multiple bacterial strains, revealing that structural modifications significantly influenced their antimicrobial potency .
- Neurotransmitter Modulation : Research on similar compounds demonstrated their ability to act as selective serotonin reuptake inhibitors (SSRIs), indicating a potential therapeutic application for mood regulation .
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